molecular formula C14H20N2O3 B2990975 N'-(3-methoxyphenyl)-N-pentyloxamide CAS No. 898358-00-4

N'-(3-methoxyphenyl)-N-pentyloxamide

Cat. No.: B2990975
CAS No.: 898358-00-4
M. Wt: 264.325
InChI Key: IMVUKDLQPIAIIC-UHFFFAOYSA-N
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Description

N'-(3-methoxyphenyl)-N-pentyloxamide is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.325. The purity is usually 95%.
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Scientific Research Applications

  • Cognitive Enhancement and Potential Therapeutic Utility for Cognitive Deficits : A study on a related compound, SB-399885, revealed its potential as a cognitive enhancer. This compound showed significant improvement in cognitive functions in aged rats and increased extracellular acetylcholine levels in the rat medial prefrontal cortex. These findings suggest the potential therapeutic utility of such compounds in disorders characterized by cognitive deficits, like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

  • Anticancer Properties : Another study highlighted the role of N-(4-hydroxyphenyl)retinamide, a structurally similar compound, in inducing apoptosis in various cancer cell lines. This retinoid was found to be effective even in cells unresponsive to other retinoic acids, indicating a different pathway or receptor interaction. This suggests a potential use of related compounds in cancer therapy, especially for retinoic acid-resistant cancers (Delia et al., 1993).

  • Anti-Inflammatory and Analgesic Effects : Methoxyflurane, another related compound, has been used as an analgesic and exhibits rapid onset of analgesia in the treatment of acute pain due to minor trauma. This highlights the potential of such compounds in pain management and emergency relief of trauma pain (Blair & Frampton, 2016).

  • Phototherapy for Psoriasis : Methoxsalen, a compound with a methoxy group similar to N'-(3-methoxyphenyl)-N-pentyloxamide, has been used in the phototherapy of psoriasis. This approach involves oral administration of methoxsalen followed by exposure to ultraviolet light, showing effectiveness in clearing generalized psoriasis (Parrish et al., 1974).

  • Antimicrobial and Antioxidant Activities : Secondary metabolites from the endophytic Botryosphaeria dothidea, including compounds with methoxy groups, exhibited significant antimicrobial, antioxidant, and cytotoxic activities. This indicates the potential of methoxy-containing compounds in developing new antimicrobial and antioxidant agents (Xiao et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes . For instance, compounds with a methoxyphenyl group have been found to interact with enzymes like NADPH oxidase

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins or enzymes, thereby altering cellular processes .

Biochemical Pathways

For instance, some compounds with a methoxyphenyl group have been found to inhibit the activity of NADPH oxidase, thereby affecting the production of reactive oxygen species

Pharmacokinetics

For instance, some compounds with a methoxyphenyl group have been found to be rapidly metabolized and excreted . The bioavailability of these compounds can be influenced by factors such as their chemical structure, formulation, and route of administration .

Result of Action

Based on the properties of similar compounds, it can be hypothesized that it may exert its effects by modulating the activity of its target proteins or enzymes, thereby altering cellular processes .

Action Environment

The action, efficacy, and stability of N1-(3-methoxyphenyl)-N2-pentyloxalamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-pentyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-4-5-9-15-13(17)14(18)16-11-7-6-8-12(10-11)19-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVUKDLQPIAIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.